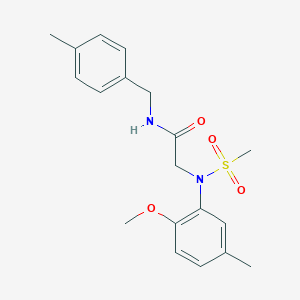![molecular formula C17H17ClN2O3S B3937238 N-{2-[(4-chlorobenzyl)thio]ethyl}-4-methyl-3-nitrobenzamide](/img/structure/B3937238.png)
N-{2-[(4-chlorobenzyl)thio]ethyl}-4-methyl-3-nitrobenzamide
Vue d'ensemble
Description
N-{2-[(4-chlorobenzyl)thio]ethyl}-4-methyl-3-nitrobenzamide, also known as C646, is a small molecule inhibitor of the histone acetyltransferase (HAT) p300/CBP. This compound has gained significant attention in the scientific community due to its potential therapeutic applications in cancer treatment.
Mécanisme D'action
N-{2-[(4-chlorobenzyl)thio]ethyl}-4-methyl-3-nitrobenzamide is a selective inhibitor of the HAT enzymes p300/CBP. These enzymes are responsible for the acetylation of histone and non-histone proteins, which play a crucial role in gene expression and cell signaling. By inhibiting the acetylation of p53, N-{2-[(4-chlorobenzyl)thio]ethyl}-4-methyl-3-nitrobenzamide prevents the activation of oncogenes and induces the expression of pro-apoptotic genes, leading to the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
N-{2-[(4-chlorobenzyl)thio]ethyl}-4-methyl-3-nitrobenzamide has been shown to induce G1 cell cycle arrest and apoptosis in cancer cells. It also inhibits the migration and invasion of cancer cells, which are essential processes for tumor metastasis. In addition, N-{2-[(4-chlorobenzyl)thio]ethyl}-4-methyl-3-nitrobenzamide has been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-{2-[(4-chlorobenzyl)thio]ethyl}-4-methyl-3-nitrobenzamide is its selectivity for p300/CBP, which minimizes off-target effects. It also has a high potency, with an IC50 value in the low micromolar range. However, N-{2-[(4-chlorobenzyl)thio]ethyl}-4-methyl-3-nitrobenzamide has limited solubility in aqueous solutions, which can limit its use in certain experiments. It also has a short half-life, which can affect its efficacy in vivo.
Orientations Futures
There are several future directions for the research and development of N-{2-[(4-chlorobenzyl)thio]ethyl}-4-methyl-3-nitrobenzamide. One area of focus is the optimization of the compound's pharmacokinetic properties to improve its efficacy in vivo. Another area of research is the identification of biomarkers that can predict the response of cancer cells to N-{2-[(4-chlorobenzyl)thio]ethyl}-4-methyl-3-nitrobenzamide treatment. Additionally, the combination of N-{2-[(4-chlorobenzyl)thio]ethyl}-4-methyl-3-nitrobenzamide with other targeted therapies or immunotherapies may enhance its therapeutic potential in cancer treatment.
Applications De Recherche Scientifique
N-{2-[(4-chlorobenzyl)thio]ethyl}-4-methyl-3-nitrobenzamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, lung, and prostate cancer. N-{2-[(4-chlorobenzyl)thio]ethyl}-4-methyl-3-nitrobenzamide has also been shown to induce apoptosis in cancer cells by inhibiting the p300/CBP-mediated acetylation of p53, a tumor suppressor protein.
Propriétés
IUPAC Name |
N-[2-[(4-chlorophenyl)methylsulfanyl]ethyl]-4-methyl-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O3S/c1-12-2-5-14(10-16(12)20(22)23)17(21)19-8-9-24-11-13-3-6-15(18)7-4-13/h2-7,10H,8-9,11H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPNAGFJGSRJLAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCCSCC2=CC=C(C=C2)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-[(4-chlorobenzyl)sulfanyl]ethyl}-4-methyl-3-nitrobenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-isopropoxy-N-{[(2-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3937158.png)
![N-[2-(benzylthio)ethyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B3937163.png)
![N~1~-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-(4-isopropylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3937171.png)
![N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(4-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B3937179.png)
![1-chloro-3-{2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy}benzene](/img/structure/B3937182.png)
![N-({[4-(benzoylamino)phenyl]amino}carbonothioyl)-4-propoxybenzamide](/img/structure/B3937184.png)
![methyl 2-({[(4-butoxybenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B3937188.png)
![N-bicyclo[2.2.1]hept-2-yl-3-chlorobenzamide](/img/structure/B3937192.png)
![N-[2-(benzylthio)ethyl]-2-[(4-methylphenyl)thio]acetamide](/img/structure/B3937206.png)

![N-({[4-(propionylamino)phenyl]amino}carbonothioyl)-4-propoxybenzamide](/img/structure/B3937218.png)
![1-butoxy-3-[2-(hydroxymethyl)-1H-benzimidazol-1-yl]-2-propanol](/img/structure/B3937220.png)
![1,3-dimethoxy-2-[3-(4-methoxyphenoxy)propoxy]benzene](/img/structure/B3937236.png)
![1-[4-(3-chlorophenoxy)butoxy]-2-ethoxybenzene](/img/structure/B3937242.png)